molecular formula C7H9BrO2 B8548152 rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one

rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one

Cat. No. B8548152
M. Wt: 205.05 g/mol
InChI Key: PZDPQFNHGDOCGG-UHFFFAOYSA-N
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Patent
US04552898

Procedure details

To 1 g of bicycloheptenone (III) dissolved in the mixture of 20 ml of acetone and 5 ml of water, 1.5 g of 1,3-dibromo-5,5-dimethyl-hydantoin was added in portions under constant stirring. After 16 hours at room temperature the solvent was evaporated under reduced pressure. The residue was dissolved in 10 ml of water and extracted several times with dichloromethane. Obtained organic extracts were washed with brine, dried over magnesium sulfate and evaporated. A residuum in the form of a yellow oil was then separated by silica-gel column chromatography with solvent mixture of 20% ethyl acetate in light petroleum to obtain 2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one (IV) (U.S. Pat. No. 4,272,629).
Name
bicycloheptenone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C2CCCCCC=2)C[CH2:6][CH2:5][CH2:4][C:3](=[O:8])C=1.[Br:16]N1C(C)(C)C(=O)N(Br)C1=O.[CH3:27][C:28]([CH3:30])=[O:29]>O>[Br:16][CH:30]1[CH:28]([OH:29])[CH2:27][CH:4]2[CH:5]1[CH2:6][C:3]2=[O:8]

Inputs

Step One
Name
bicycloheptenone
Quantity
1 g
Type
reactant
Smiles
C1(=CC(CCCC1)=O)C1=CCCCCC1
Name
Quantity
1.5 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions under constant stirring
CUSTOM
Type
CUSTOM
Details
After 16 hours at room temperature the solvent was evaporated under reduced pressure
Duration
16 h
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 10 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted several times with dichloromethane
WASH
Type
WASH
Details
Obtained organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
A residuum in the form of a yellow oil was then separated by silica-gel column chromatography with solvent mixture of 20% ethyl acetate in light petroleum

Outcomes

Product
Name
Type
product
Smiles
BrC1C2CC(C2CC1O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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